molecular formula C7H8N2O2 B2677780 4-ethenyl-1-methyl-1H-pyrazole-5-carboxylicacid CAS No. 2009507-12-2

4-ethenyl-1-methyl-1H-pyrazole-5-carboxylicacid

Cat. No.: B2677780
CAS No.: 2009507-12-2
M. Wt: 152.153
InChI Key: PPGIYPJJDGIORN-UHFFFAOYSA-N
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Description

4-ethenyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with a molecular formula of C₇H₈N₂O₂. It is a derivative of pyrazole, characterized by the presence of a vinyl group at the 4-position and a carboxylic acid group at the 5-position.

Scientific Research Applications

4-ethenyl-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antifungal, and anticancer activities.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrazole derivatives have been found to exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with the compound would depend on its exact structure and properties. Proper handling and safety measures should be taken when working with organic compounds .

Future Directions

The future directions in the study of this compound could involve exploring its potential biological activities, optimizing its synthesis, and studying its reaction behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethenyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of 4-ethenyl-1-methyl-1H-pyrazole-5-carboxylic acid may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

4-ethenyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethenyl-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both a vinyl group and a carboxylic acid group, which confer specific reactivity and binding properties. This makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

4-ethenyl-2-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-3-5-4-8-9(2)6(5)7(10)11/h3-4H,1H2,2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGIYPJJDGIORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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